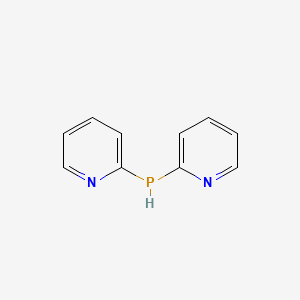
Bis(2-pyridyl)phosphine
Cat. No. B8720285
Key on ui cas rn:
149438-07-3
M. Wt: 188.17 g/mol
InChI Key: RMJMVSKYQLTOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969560B2
Procedure details


The tris(pyridin-2-yl)phosphine (22.4 g, 85 mmol) was suspended in THF (400 ml). To this were added lithium granules (5.0 g, 720 mmol). The mixture was then stirred at room temperature for four hours. This gave an intense red solution. The solution was then filtered into a clean Schlenk flask to remove any un-reacted lithium metal. The solvent was then removed under vacuum and water (100 ml, degassed with nitrogen gas for 20 minutes) added. Ether (400 ml) was then added and the biphasic solution stirred for 20 minutes. The upper (organic) phase was then cannula transferred into a clean Schlenk flask and then dried under vacuum. This gave dark orange/red oil. Yield=15.1 g, 94% 31P{1H} NMR (121 MHz, CDCl3) ä: −33.8 (s, PPy2).



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7](C1C=CC=CN=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[Li]>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[PH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1 |^1:19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)P(C1=NC=CC=C1)C1=NC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at room temperature for four hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This gave an intense red solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was then filtered into a clean Schlenk flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any un-reacted lithium metal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under vacuum and water (100 ml, degassed with nitrogen gas for 20 minutes)
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether (400 ml) was then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the biphasic solution stirred for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cannula transferred into a clean Schlenk flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
